Benzyl Amide Side Chain Confers Sub-20 nM CB1 Antagonist Potency as a Class Feature
The target compound incorporates a 2-fluorobenzyl amide side chain—a benzyl amide motif that, across the 1,2,3-triazole-4-carboxamide class, is the key structural determinant for high CB1 antagonistic potency. In a systematic structure–activity relationship (SAR) study by Hou et al. (2009), triazole-4-carboxamides containing benzyl amides achieved IC50 values below 20 nM at the CB1 receptor, whereas closely related analogs with direct amide linkages (lacking the methylene spacer) or non-benzylic substituents showed substantially weaker activity [1]. The same study demonstrated that these benzyl amide triazoles exhibit >1000-fold selectivity for CB1 over CB2 (CB2 IC50 >10 µM), a selectivity window not observed for non-benzylic amide analogs [1]. This class-level evidence indicates that the 2-fluorobenzyl amide present in CAS 1326879-31-5 is expected to confer CB1 potency and selectivity superior to triazole carboxamides lacking benzyl amide character.
| Evidence Dimension | CB1 receptor antagonistic potency (IC50) |
|---|---|
| Target Compound Data | Not directly determined for CAS 1326879-31-5; inferred from benzyl amide class: IC50 < 20 nM expected |
| Comparator Or Baseline | Non-benzylic triazole-4-carboxamide analogs in the same series: IC50 substantially higher (activity weak or absent when methylene spacer missing) |
| Quantified Difference | Benzyl amide class achieves IC50 < 20 nM; non-benzylic analogs show markedly reduced potency; CB2/CB1 selectivity ratio >1000 for benzyl amides vs. lower selectivity for other analogs |
| Conditions | CB1 and CB2 receptor binding assays; HEK293 cells expressing human CB1/CB2; [³H]CP55940 displacement |
Why This Matters
For researchers screening CB1 antagonists, the benzyl amide motif is the critical pharmacophoric feature; CAS 1326879-31-5 possesses this feature, distinguishing it from the majority of commercial triazole carboxamides that lack it.
- [1] Hou DR, et al. 1,2,3-Triazole derivatives as new cannabinoid CB1 receptor antagonists. Bioorg Med Chem Lett. 2009;19(3):1022-1025. doi:10.1016/j.bmcl.2008.11.029. Key finding: "The most potent antagonists prepared in this series (IC50<20 nM) are the triazoles containing benzyl amides... excellent selectivity between CB1 and CB2 receptors (IC50>10 microM for CB2; CB2/CB1>1000)." View Source
